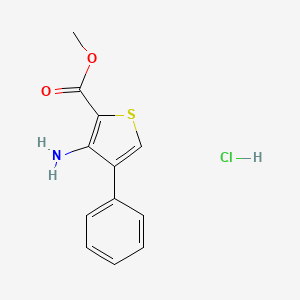

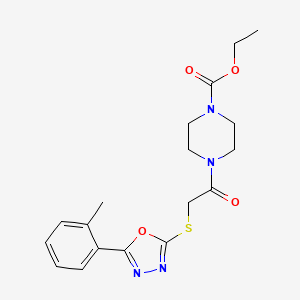

Methyl 3-amino-4-phenylthiophene-2-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular weight of “Methyl 3-amino-4-phenylthiophene-2-carboxylate;hydrochloride” is 233.29 . The molecular structure can be represented by the Hill Notation: C12H11NO2S .Physical And Chemical Properties Analysis

“Methyl 3-amino-4-phenylthiophene-2-carboxylate;hydrochloride” is a solid substance . Its molecular weight is 233.29 . The CAS Number is 82437-64-7 .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Computational Study Methyl 3-aminothiophene-2-carboxylate is a crucial intermediate in various fields such as organic synthesis, medicine, dyes, and pesticides. A detailed study on its crystal structure through X-ray diffraction analysis shows its potential for varied inter- and intra-molecular interactions, highlighting its versatility in chemical synthesis and potential applications in developing new materials and drugs. The study further explored its properties using electrostatic potential and frontier molecular orbitals calculations, emphasizing its role in facilitating diverse chemical reactions (Y. Tao et al., 2020).

Application in Dyeing Polyester Fibres The compound serves as a building block in synthesizing novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers. This application underlines its significance in the textile industry, offering various shades with excellent fastness properties, although with noted limitations in photostability. Such developments underscore its utility in creating high-performance dyes tailored for specific textile applications (O. Iyun et al., 2015).

Anticancer Drug Synthesis Amino acetate functionalized Schiff base organotin(IV) complexes derived from this compound have been synthesized and characterized, showing significant potential as anticancer drugs. In vitro cytotoxicity studies against a range of human tumor cell lines revealed their promising therapeutic efficacy, highlighting the compound's role in developing novel anticancer treatments (T. S. Basu Baul et al., 2009).

Synthesis of Mono- and Di-alkyl Ethers The reactivity of methyl 3-hydroxythiophene-2-carboxylate, a related compound, in synthesizing mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids demonstrates its utility in organic synthesis. This showcases its application in generating compounds with potential biological activity and industrial relevance (C. Corral & J. Lissavetzky, 1984).

Phase Transfer Catalysis Assisted Synthesis The eco-friendly phase transfer catalysis technique has been applied to synthesize methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates, showcasing an efficient method for constructing synthetically important compounds. This approach highlights the compound's role in green chemistry, providing a sustainable pathway for chemical synthesis (R. D. Shah, 2011).

Safety And Hazards

“Methyl 3-amino-4-phenylthiophene-2-carboxylate;hydrochloride” has been classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statement is H302 , which means it is harmful if swallowed. It is recommended to handle this compound with care, using appropriate personal protective equipment .

Eigenschaften

IUPAC Name |

methyl 3-amino-4-phenylthiophene-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S.ClH/c1-15-12(14)11-10(13)9(7-16-11)8-5-3-2-4-6-8;/h2-7H,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOACPVXHKIZEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-4-phenylthiophene-2-carboxylate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2980771.png)

![2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride](/img/structure/B2980777.png)

![Tert-butyl 4-[[3-(dimethylamino)pyrazin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B2980779.png)

![7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980781.png)

![N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2980786.png)

![9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2980789.png)

![Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2980793.png)

![3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2980794.png)